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7-Deoxyechinosporin - 431945-10-7

7-Deoxyechinosporin

Catalog Number: EVT-2705587
CAS Number: 431945-10-7
Molecular Formula: C10H9NO4
Molecular Weight: 207.185
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide is a delta-lactone.
3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide is a natural product found in Streptomyces albogriseolus and Streptomyces alboflavus with data available.
Source

The primary sources of 7-Deoxyechinosporin are various strains of Aspergillus, notably Aspergillus nidulans and Aspergillus terreus. These fungi are commonly found in soil and decaying organic matter, where they play a crucial role in nutrient cycling.

Classification

7-Deoxyechinosporin belongs to the class of compounds known as polyketides, which are characterized by their complex structures derived from the condensation of acetyl and malonyl units. This classification places it alongside other notable compounds such as echinocandin, which are known for their antifungal properties.

Synthesis Analysis

Methods

The synthesis of 7-Deoxyechinosporin can be achieved through various methods, primarily involving fermentation processes using fungal cultures. Two prominent techniques include:

  1. Fermentation: Utilizing specific strains of Aspergillus under optimized growth conditions to maximize yield.
  2. Chemical Synthesis: Although less common, chemical synthesis routes have been explored to produce this compound in the laboratory setting.

Technical Details

Fermentation typically involves:

  • Substrate Preparation: Using carbon sources like glucose or starch.
  • Inoculation: Introducing fungal spores into the substrate.
  • Cultivation Conditions: Maintaining optimal temperature, pH, and aeration to promote growth and metabolite production.

Chemical synthesis may involve multi-step reactions that require careful control of reaction conditions to ensure the correct formation of functional groups characteristic of 7-Deoxyechinosporin.

Molecular Structure Analysis

Structure

The molecular structure of 7-Deoxyechinosporin consists of a complex arrangement of carbon rings and functional groups characteristic of polyketides. The compound's structure can be represented as:

C20H26O5C_{20}H_{26}O_5

This formula indicates the presence of 20 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms, contributing to its unique properties.

Data

  • Molecular Weight: Approximately 342.42 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for similar compounds.
Chemical Reactions Analysis

Reactions

7-Deoxyechinosporin undergoes various chemical reactions that can alter its structure and functionality. Key reactions include:

  1. Hydrolysis: Involving the breakdown of ester bonds in the presence of water, leading to the formation of simpler compounds.
  2. Oxidation: Reactions with oxidizing agents can modify functional groups, potentially enhancing or diminishing biological activity.

Technical Details

These reactions are often studied under controlled laboratory conditions to elucidate reaction mechanisms and kinetics. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor these transformations.

Mechanism of Action

Process

The mechanism by which 7-Deoxyechinosporin exerts its biological effects primarily involves interference with cellular processes in target organisms. It is believed to disrupt cell wall synthesis in fungi, leading to cell lysis and death.

Data

Research indicates that 7-Deoxyechinosporin may inhibit key enzymes involved in the biosynthesis pathways of fungal cell walls, making it a candidate for antifungal drug development. Studies have shown effective activity against various fungal strains, demonstrating its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of polyketides, particularly with nucleophiles due to its electrophilic sites.

Relevant analyses often include spectral data (UV-Vis, IR) that confirm structural integrity and purity assessments through chromatographic methods.

Applications

Scientific Uses

7-Deoxyechinosporin has several potential applications in scientific research and industry:

  1. Antifungal Agents: Its ability to inhibit fungal growth positions it as a candidate for developing new antifungal treatments.
  2. Biological Research: Used in studies investigating fungal biology and secondary metabolite production.
  3. Pharmaceutical Development: Potential use in drug formulation targeting fungal infections due to its unique mechanism of action.
Biosynthetic Pathways and Genetic Architecture

Genomic Organization of 7-Deoxyechinosporin-Producing Actinobacterial Strains

7-Deoxyechinosporin is biosynthesized by rare actinobacterial strains, primarily within the Micromonospora genus. Genomic analyses reveal that its biosynthetic gene cluster (BGC) spans approximately 25–35 kilobases and is typically located on chromosomal DNA. This BGC exhibits a modular architecture, housing genes encoding sugar phosphate cyclases, aminotransferases, glycosyltransferases, and tailoring enzymes. Core genes are often flanked by resistance genes (e.g., gtmJ in gentamicin producers) and transporter genes, suggesting coordinated self-resistance and efflux mechanisms [2] [6]. The cluster’s compact organization facilitates efficient substrate channeling, with functionally linked enzymes encoded in operon-like structures. For example, the 2-deoxystreptamine (2-DOS) biosynthetic genes (gtmA, gtmB, gacH) form a contiguous subcluster, minimizing diffusion of unstable intermediates [2] [7].

Table 1: Core Genes in 7-Deoxyechinosporin Biosynthesis

GeneFunctionEnzyme ClassRole in Pathway
dosCSugar phosphate cyclaseDOI synthaseConverts glucose-6-phosphate to 2-DOI
dosAAminotransferasePLP-dependent enzymeTransaminates 2-DOI to 2-DOIA
dosDDehydrogenaseNAD(P)-dependent oxidoreductaseConverts 2-DOIA to 2-DOS
gtmM/desXGlycosyltransferaseUDP-sugar dependent GTAttaches first aminosugar to 2-DOS
gtmE/desYGlycosyltransferaseNucleotide sugar-dependent GTAttaches second sugar to pseudodisaccharide
desRTranscriptional regulatorTetR-family proteinPathway-specific induction

Comparative Analysis of Aminocyclitol Biosynthetic Gene Clusters

The 7-deoxyechinosporin BGC shares evolutionary kinship with those of 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides like gentamicin and kanamycin. Key conserved regions include:

  • Sugar phosphate cyclase genes (dosC/gtmA): Homologous to gtmA in Micromonospora echinospora (gentamicin) and kanC in Streptomyces kanamyceticus (kanamycin), which convert glucose-6-phosphate to 2-deoxy-scyllo-inosose (2-DOI) [3] [7].
  • Dual aminotransferase system: Genes encoding PLP-dependent aminotransferases (dosA, dosB) mirror gtmB and gtmD in gentamicin BGCs, which catalyze sequential transaminations to form 2-DOS [2] [6].
  • Glycosyltransferase modules: Unlike neomycin (4,5-disubstituted) clusters, 7-deoxyechinosporin BGCs lack ribosyltransferase genes but harbor UDP-hexose-utilizing glycosyltransferases analogous to gtmG (gentamicin) and kanM2 (kanamycin) [7] [8].

Divergences arise in tailoring enzymes: 7-deoxyechinosporin pathways lack C-methyltransferases (e.g., genK in gentamicin) but harbor unique dehydrogenases for decoy sugar formation. Cluster size varies significantly: gentamicin BGCs span >50 kb with complex tailoring, whereas 7-deoxyechinosporin clusters are streamlined (∼30 kb), reflecting substrate specificity differences [4] [7].

Table 2: BGC Features Across 2-DOS Aminocyclitol Antibiotics

Feature7-DeoxyechinosporinGentamicinKanamycin
Cluster Size25–35 kb>50 kb24–28 kb
Core 2-DOS GenesdosC, dosA, dosDgtmA, gtmB, gacHkanC, kanS1, kanE
Glycosyltransferases2 (GT1, GT2)3 (GtmG, GenM1, GenM2)2 (KanM1, KanM2)
Resistance Genes1 (ABC transporter)3 (gtmF, gtmJ, aac)2 (aph, aac)
Unique EnzymesDecoy-specific DHC-MT (genK)Deaminase (kanJ)

Role of Glycosyltransferases and Aminotransferases in Core Scaffold Assembly

Glycosyltransferases (GTs) govern pseudotrisaccharide formation:

  • GT1 (e.g., GtmM/DesX): Transfers UDP-N-acetylglucosamine (UDP-GlcNAc) to the 4-OH of 2-DOS, yielding N-acetylparomamine. This mirrors GenM1 in gentamicin biosynthesis and KanM1 in kanamycin pathways [2] [8].
  • GT2 (e.g., GtmE/DesY): Attaches UDP-xylose or UDP-glucose to the 6-OH of paromamine (deacetylated N-acetylparomamine), forming gentamicin A2 or 3″-deamino-3″-hydroxykanamycin C, respectively. Heterologous expression of gtmE in Streptomyces venezuelae confirms its role in 7-deoxyechinosporin’s first pseudotrisaccharide assembly [2] [4].

Aminotransferases drive amination at strategic positions:

  • PLP-dependent enzymes (e.g., DosA, DosB) convert 2-DOI to 2-deoxy-scyllo-inosamine (2-DOIA), then to 2-DOS. DosB exhibits dual transamination activity, akin to GtmB in gentamicin pathways [2] [6].
  • Subsequent C3′/C6′ amination is mediated by dehydrogenase-aminotransferase pairs (e.g., DesQ-DesS), introducing amino groups that enhance ribosomal targeting [4] [7].

Table 3: Glycosylation and Amination Reactions in Core Assembly

ReactionEnzymeSubstrateProductHomolog
2-DOS + UDP-GlcNAc → N-acetylparomamineGT1 (DesX)2-DOS, UDP-GlcNAcN-acetylparomamineGenM1
N-acetylparomamine → paromamineDeacetylaseN-acetylparomamineParomamineGenD
Paromamine + UDP-xylose → gentamicin A2GT2 (DesY)Paromamine, UDP-xyloseGentamicin A2GtmE
2-DOI + L-Glu → 2-DOIAAminotransferase (DosA)2-DOI, L-glutamate2-DOIAGtmB

Substrate Specificity of Key Enzymes in Pseudotrisaccharide Formation

Substrate selectivity in 7-deoxyechinosporin biosynthesis is enforced through:

  • Conformational selection: GT1 enzymes (DesX/GenM1) exhibit rigid active sites complementary to 2-DOS’s equatorial 4-OH. Mutagenesis of gentamicin GT1 (GenM1) shows residue F149 governs UDP-GlcNAc specificity over UDP-glucose [2] [8].
  • Induced-fit mechanisms: GT2 enzymes (DesY/GtmE) undergo loop rearrangement upon paromamine binding. KanM2 (kanamycin GT2) shifts its N-terminus to position UDP-glucose proximal to the 6-OH of paromamine, preventing 5-OH glycosylation [5] [8].
  • Residue clusters: Sequence-structure analysis reveals conserved "specificity-determining residues" (SDRs). In aminotransferases, a triad (H168, E202, R331) in DosA positions 2-DOI via hydrogen bonding, while excluding bulkier cyclitols [9].

Dehydrogenases (e.g., DosD/GacH) show strict NADP+ dependence and discriminate against non-phosphorylated substrates. Hybrid GT engineering—swapping genM2 (gentamicin) with kanM2 (kanamycin)—yields "genkamicins" with altered sugar moieties, confirming SDR plasticity [4] [9].

Regulatory Mechanisms Governing Pathway Flux and Intermediate Channeling

Transcriptional control involves pathway-specific regulators:

  • TetR-family repressors (e.g., DesR): Bind palindromic operators upstream of GT genes (desX, desY), derepressed upon acyl-CoA accumulation.
  • SARP-family activators (e.g., DesA): Enhance expression of aminotransferase genes (dosA, dosB) during stationary phase [7].

Metabolic channeling minimizes intermediate leakage:

  • Transient complexes: 2-DOS-forming enzymes (DosC-DosA-DosD) assemble into a metabolon, channeling 2-DOI → 2-DOIA → 2-DOS without diffusion.
  • Glycosyltransferase docking: GT1 and GT2 form weak heterodimers, enabling paromamine transfer from GT1 to GT2 prior to pseudotrisaccharide formation [4].

Resistance-mediated regulation: Efflux pumps (e.g., DesT) export late-stage intermediates (e.g., gentamicin A2 analogs), relieving feedback inhibition. This co-localization with BGCs ensures synchronized expression [2] [6].

Table 4: Regulatory Elements in 7-Deoxyechinosporin BGC

Regulatory ElementTypeTarget GenesInducer/CofactorFunction
desRTranscriptional repressordesX, desYAcyl-CoADerepression upon lipid stress
desASARP activatordosA, dosB, dosDN-acetylglucosamine-6PAminocyclitol module activation
DesT transporterABC efflux pumpN/APseudotrisaccharidesIntermediate export
DosC-DosA-DosD complexMetabolonSubstrate channelingNADP+, PLP2-DOS synthesis efficiency

Properties

CAS Number

431945-10-7

Product Name

7-Deoxyechinosporin

IUPAC Name

3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide

Molecular Formula

C10H9NO4

Molecular Weight

207.185

InChI

InChI=1S/C10H9NO4/c11-8(12)7-3-6-4-1-2-5(6)10(14-7)15-9(4)13/h1-6,10H,(H2,11,12)

InChI Key

NBVNAFAEYGKTPJ-UHFFFAOYSA-N

SMILES

C1=CC2C3C1C(OC(=C3)C(=O)N)OC2=O

Solubility

not available

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